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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to designing and performing a Native

Chromatin Immunoprecipitation (NAP-ChIP or N-ChIP) assay. It includes detailed application

notes, a step-by-step protocol, and guidance on data presentation and interpretation.

Application Notes
Principle of the Assay
Native Chromatin Immunoprecipitation (NAP-ChIP) is a powerful technique used to map the in

vivo locations of histone modifications and other proteins that are tightly bound to chromatin.[1]

[2] Unlike cross-linking ChIP (X-ChIP), NAP-ChIP avoids the use of chemical cross-linkers like

formaldehyde. Instead, it relies on the natural, stable interactions between proteins (primarily

histones) and DNA within the nucleosome structure.[2]

The core principle involves isolating nuclei, followed by enzymatic digestion of the chromatin

using Micrococcal Nuclease (MNase).[1][3] MNase preferentially cleaves the linker DNA

between nucleosomes, releasing soluble chromatin fragments.[1] An antibody specific to the

target protein or histone modification is then used to immunoprecipitate the chromatin

complexes. Finally, the associated DNA is purified and can be analyzed by quantitative PCR

(qPCR) or next-generation sequencing (ChIP-seq) to identify the genomic regions enriched

with the target protein.[1][4]
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Comparison: Native ChIP vs. Cross-linking ChIP
Choosing between Native ChIP and Cross-linking ChIP depends on the target protein and the

experimental goals.
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Feature Native ChIP (NAP-ChIP)
Cross-linking ChIP (X-
ChIP)

Principle

Relies on endogenous protein-

DNA interactions. No fixation.

[2]

Uses formaldehyde to create

covalent cross-links between

proteins and DNA.[2][5]

Chromatin Fragmentation

Enzymatic digestion with

Micrococcal Nuclease

(MNase).[1][2]

Sonication or enzymatic

digestion.[2][5]

Resolution

High resolution, down to a

single nucleosome (~150-175

bp).[2][6]

Lower resolution, typically 200-

1000 bp fragments.[2][6]

Primary Applications

Ideal for abundant proteins

with strong DNA interactions,

such as histones and their

modifications.[2][6]

Suitable for a wide range of

proteins, including transcription

factors and co-factors with

transient or weak DNA

interactions.[2][6]

Advantages

- More efficient

immunoprecipitation.[6]-

Greater specificity due to

unaltered antibody epitopes.[2]

[6]- Avoids artifacts from cross-

linking.

- Captures transient or indirect

protein-DNA interactions.[6]-

Applicable to a broader range

of proteins and cell types.[6]

Disadvantages

- Generally not suitable for

non-histone proteins or

transcription factors.[2][6]-

Potential for chromatin

rearrangement during the

procedure.[6]- MNase

digestion can be sequence-

biased.[6][7]

- Formaldehyde can alter or

mask antibody epitopes.[6]-

Over-fixation can inhibit

chromatin fragmentation.[6]-

Cross-linking reversal can be

incomplete.

Key Considerations for Experimental Design
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Antibody Selection: The success of a ChIP assay is highly dependent on the quality of the

antibody.[8] Use a "ChIP-validated" antibody whenever possible.[5] Both monoclonal and

polyclonal antibodies can be used, but rabbit monoclonal antibodies often provide high

specificity and good performance in ChIP assays.[5] It is crucial to titrate the antibody to find

the optimal concentration that maximizes signal-to-noise ratio.[5]

Positive and Negative Controls: Proper controls are essential for interpreting the results.

Positive Control Antibody: An antibody against a known histone modification with a well-

characterized genomic location (e.g., H3K4me3 at the promoter of an actively transcribed

gene like GAPDH).

Negative Control Antibody: A non-specific IgG antibody of the same isotype as the primary

antibody is used to determine the level of background signal from non-specific binding.[4]

Positive Control Locus (qPCR): A gene region known to be enriched for the target

protein/modification.

Negative Control Locus (qPCR): A gene region known to be devoid of the target

protein/modification (e.g., a heterochromatic region or an intergenic desert).

Chromatin Preparation: The extent of MNase digestion is a critical parameter that requires

optimization. Over-digestion can destroy chromatin integrity, while under-digestion will result

in poor yields of soluble chromatin.[6] Perform a time-course or enzyme concentration

titration to achieve fragments predominantly in the mono-, di-, and tri-nucleosome size range

(150-750 bp).
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Caption: Workflow of the Native Chromatin Immunoprecipitation (NAP-ChIP) assay.
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Caption: Signaling pathway leading to histone methylation, a target for NAP-ChIP.
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Detailed Experimental Protocol
This protocol is adapted for cultured mammalian cells.[9][10] All steps should be performed on

ice with ice-cold buffers unless otherwise stated.

Stage 1: Preparation of Native Chromatin
Cell Harvesting: Start with approximately 2x10^7 cells. Harvest cells by centrifugation at

1,000 x g for 10 minutes at 4°C. Wash the cell pellet three times with ice-cold PBS.[10]

Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer to swell the cells and release

nuclei. Incubate on ice for 10-30 minutes.

Nuclei Isolation: Homogenize the cell suspension using a Dounce homogenizer with a tight-

fitting pestle. Monitor nuclear release via microscopy.

Wash Nuclei: Pellet the nuclei by centrifugation (e.g., 10,000 x g for 10 min) and resuspend

in Digestion Buffer.

Stage 2: Micrococcal Nuclease (MNase) Digestion
Setup: Resuspend the nuclei pellet in MNase Digestion Buffer at a concentration of

approximately 0.5 mg/mL of DNA.

Digestion: Pre-warm the nuclear suspension to 37°C for 5 minutes. Add MNase (e.g., 50

units per 0.5 mg of DNA) and incubate at 37°C for 5 minutes.[10] Note: The optimal enzyme

concentration and digestion time must be determined empirically.

Stop Reaction: Stop the digestion by adding EDTA to a final concentration of 5 mM and

placing the tube on ice.[10]

Solubilization: Centrifuge the sample at 12,000 x g for 5 minutes. The supernatant is the first

soluble chromatin fraction (S1).[10]

Dialysis (Optional but Recommended): Resuspend the pellet in a low-salt lysis buffer and

dialyze overnight against the same buffer to release more chromatin.[9][10] After dialysis,

centrifuge to pellet insoluble debris. The supernatant is the second soluble chromatin fraction

(S2). The remaining pellet (P) contains insoluble chromatin.[9]
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Analysis of Digestion: Before proceeding, analyze 5 µg of DNA from the S1, S2, and P

fractions on a 1.2% agarose gel to check the fragmentation pattern. A successful digestion

will show a ladder of fragments corresponding to mono-, di-, and tri-nucleosomes.

Stage 3: Immunoprecipitation (IP)
IP Setup: In a 1.5 mL tube, combine 100-200 µg of your soluble chromatin fraction (S1 or S2)

with 2-5 µg of your ChIP-grade antibody.[4][10] Add IP Incubation Buffer to a final volume of

1.0 mL.[10]

Controls: Set up three control tubes:

Input: Take 10% of the chromatin used for the IP and store it at -20°C. This will be used for

normalization.

Negative Control: Use a non-specific IgG antibody instead of the specific antibody.[4]

No Antibody Control: To test for non-specific binding to the beads.

Incubation: Incubate the tubes overnight at 4°C on a rotating platform.[1][10]

Bead Preparation: Prepare Protein A or Protein G magnetic beads by washing them three

times in IP Incubation Buffer.

Capture: Add 50 µL of the washed bead slurry to each IP tube and incubate for 2-4 hours at

4°C with rotation to capture the antibody-chromatin complexes.[1]

Stage 4: Washing and Elution
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the

beads sequentially with a series of wash buffers of increasing stringency (low salt, high salt,

LiCl buffer) to remove non-specifically bound proteins and DNA.[4] Perform each wash for 5

minutes at 4°C with rotation.

Elution: After the final wash, resuspend the beads in 100-200 µL of Elution Buffer (containing

SDS and sodium bicarbonate). Incubate at 65°C for 15-30 minutes with occasional vortexing

to release the immunoprecipitated material from the beads.[9]
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Collect Supernatant: Pellet the beads and carefully transfer the supernatant (the eluate) to a

new tube.

Stage 5: DNA Purification and Analysis
Protein Digestion: Add Proteinase K to the eluates and the "Input" sample. Incubate at 65°C

for at least 2 hours (or overnight) to degrade proteins.[1][4]

DNA Purification: Purify the DNA using a standard phenol-chloroform extraction and ethanol

precipitation method or a commercial DNA purification kit.

Quantification: Resuspend the purified DNA in a small volume of TE buffer or nuclease-free

water. Quantify the DNA using a fluorometric method (e.g., Qubit).

Analysis: Use the purified DNA for downstream analysis.

qPCR: Use 1-2 µL of DNA per reaction to quantify the enrichment of specific genomic loci.

ChIP-seq: Prepare a sequencing library from the purified DNA to perform genome-wide

analysis.

Data Presentation and Analysis
Quantitative data should be summarized for clarity and comparison.

Table 1: MNase Digestion Optimization
MNase (Units/0.5
mg DNA)

Digestion Time
(min)

Predominant
Fragment Size (bp)

% Soluble
Chromatin (S1+S2)

25 5 >1000 35%

50 5 150 - 750 78%

50 10 <150 85% (Over-digested)

100 5 <150 90% (Over-digested)

Table 2: Typical DNA Yields from 2x10^7 Cells
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Sample Typical DNA Yield (ng)

Input (10%) 1000 - 2000

IP (Specific Antibody) 10 - 100

IP (IgG Negative Control) < 5

Table 3: Example qPCR Data Analysis
Data can be analyzed using two common methods: percent input and fold enrichment.[11]

Target
Locus

Antibody Average Ct
ΔCt
(Normalized
to Input)

% Input
Fold
Enrichment
(vs. IgG)

Positive

Locus

(GAPDH

Promoter)

H3K4me3

(Specific Ab)
25.5 2.2 1.85% 37.0

Positive

Locus

(GAPDH

Promoter)

Normal

Rabbit IgG
31.0 7.7 0.05% 1.0

Negative

Locus

(Intergenic

Region)

H3K4me3

(Specific Ab)
30.5 7.2 0.07% 1.4

Negative

Locus

(Intergenic

Region)

Normal

Rabbit IgG
30.8 7.5 0.06% 1.0

Percent Input Calculation: % Input = 100 * 2^(-ΔCt), where ΔCt = (Ct[IP] - (Ct[Input] -

Log2(DilutionFactor))).[11]
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Fold Enrichment Calculation: First, calculate ΔCt[Sample] = Ct[Sample] - Ct[Input] and

ΔCt[IgG] = Ct[IgG] - Ct[Input]. Then, calculate ΔΔCt = ΔCt[Sample] - ΔCt[IgG]. Fold

Enrichment = 2^(-ΔΔCt).[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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